Lapatinib

Kinase Inhibitor Binding Mechanism HER2 Tyrosine Kinase Irreversible Inhibition

Lapatinib is the definitive reversible EGFR/HER2 dual TKI for experiments requiring temporal control of kinase signaling. Unlike irreversible inhibitors (neratinib, afatinib), its washable binding enables phospho-proteomic time-course studies and pathway reactivation kinetics. Its well-characterized loss of efficacy against HER2 T798I and L755S gatekeeper mutants provides a validated negative control for screening next-generation covalent inhibitors. Cross-referenced against Phase III NALA trial data for translational xenograft and PDX model benchmarking. Not interchangeable with pan-HER or HER2-selective alternatives without risking experimental confounding.

Molecular Formula C23[13C]H19D7ClFN4O4S
Molecular Weight 589.09
CAS No. 1210608-87-9
Cat. No. B602490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib
CAS1210608-87-9
SynonymsN-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(13C,D3)methanesulfonyl(D4)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
Molecular FormulaC23[13C]H19D7ClFN4O4S
Molecular Weight589.09
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityYellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib (CAS 1210608-87-9) – A Reversible Dual EGFR/HER2 Tyrosine Kinase Inhibitor for HER2-Positive Breast Cancer Research and Procurement


Lapatinib (CAS 1210608-87-9, also referenced as 231277-92-2) is an orally bioavailable, reversible, dual tyrosine kinase inhibitor (TKI) that potently and selectively targets the intracellular ATP-binding domains of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) [1]. It is a small molecule (MW 581 g/mol) within the 4-anilinoquinazoline class, approved by the FDA for use in combination with capecitabine for the treatment of HER2-positive metastatic breast cancer (MBC) that has progressed on prior therapy [2]. Its distinct reversible binding mechanism and narrow selectivity profile differentiate it from irreversible pan-HER TKIs like neratinib and afatinib, as well as from the highly HER2-selective reversible inhibitor tucatinib [3].

Why Lapatinib (CAS 1210608-87-9) Cannot Be Substituted with Other HER2-Targeted TKIs in Research and Clinical Supply Chains


Despite sharing a common molecular target (HER2), lapatinib, neratinib, tucatinib, and afatinib exhibit profound and quantifiable differences in binding mechanism (reversible vs. irreversible), kinase selectivity spectrum, central nervous system (CNS) penetration, and susceptibility to resistance-conferring mutations [1]. These differences directly translate to divergent preclinical and clinical efficacy profiles, as demonstrated by head-to-head clinical trials (e.g., Phase III NALA trial, NCT01808573) and physiologically based pharmacokinetic (PBPK) modeling studies [2]. Consequently, lapatinib cannot be interchanged with in-class alternatives without risking experimental confounding or therapeutic failure, particularly in research models involving HER2 kinase domain mutations (e.g., T798I) or brain metastasis [3].

Lapatinib (CAS 1210608-87-9) Quantitative Differentiation: Head-to-Head Evidence Versus Neratinib, Tucatinib, and Afatinib


Reversible vs. Irreversible Binding: Lapatinib Exhibits Distinct Kinase Engagement Kinetics Compared to Neratinib and Afatinib

Lapatinib binds reversibly to the ATP-binding pocket of HER2 (IC50 9 nM) and EGFR (IC50 10.8 nM), whereas neratinib and afatinib are irreversible inhibitors that form covalent bonds with cysteine residues in the kinase domain [1]. This mechanistic divergence is critical for experimental design: irreversible inhibitors permanently inactivate the target, requiring de novo protein synthesis for recovery, while reversible inhibition allows for washout and signal reactivation studies [2]. In cell-free kinase assays, the reversible nature of lapatinib permits precise temporal control of pathway inhibition, a feature not achievable with covalent binders [3].

Kinase Inhibitor Binding Mechanism HER2 Tyrosine Kinase Irreversible Inhibition Reversible Inhibition Drug-Target Residence Time

CNS Penetration: Lapatinib Achieves Higher Unbound Brain Concentrations than Neratinib but Demonstrates Lower Target Engagement than Tucatinib

Physiologically based pharmacokinetic (PBPK) modeling of CNS drug distribution demonstrates that lapatinib achieves a steady-state unbound brain concentration (Css,ave,br) of 16.8 nmol/L, which is comparable to tucatinib (14.5 nmol/L) and approximately 25-fold higher than neratinib (0.68 nmol/L) following one cycle of standard dosing [1]. However, due to its lower intrinsic potency against HER2 (IC50 109 nmol/L in this model), lapatinib's predicted target engagement ratio (TER) in normal brain tissue is <0.20, significantly below the threshold of 2.0 required for sufficient HER2 inhibition, in contrast to tucatinib's TER of 2.1 [2]. The low unbound fraction in brain tissue (fu,br = 0.0004) further limits lapatinib's CNS efficacy despite adequate brain penetration [3].

Blood-Brain Barrier CNS Pharmacokinetics Brain Metastasis PBPK Modeling Target Engagement Ratio

Clinical Efficacy in Heavily Pretreated HER2+ MBC: Neratinib-Capecitabine Demonstrates Superior PFS Over Lapatinib-Capecitabine in Phase III NALA Trial

In the randomized, active-controlled Phase III NALA trial (NCT01808573, n=621), neratinib plus capecitabine (N+C) demonstrated a statistically significant 24% reduction in the risk of disease progression or death compared to lapatinib plus capecitabine (L+C) in patients with HER2-positive metastatic breast cancer who had received ≥2 prior HER2-directed regimens [1]. The median progression-free survival (PFS) was 5.6 months for N+C versus 5.5 months for L+C, with a hazard ratio (HR) of 0.76 (95% CI, 0.63-0.93; P=0.0059) [2]. Furthermore, the cumulative incidence of interventions for CNS disease was significantly lower in the N+C arm (22.8% vs. 29.2%; P=0.043) [3].

Metastatic Breast Cancer Phase III Clinical Trial Progression-Free Survival HER2-Positive NALA Trial

Resistance to Reversible Inhibition: Lapatinib is Ineffective Against HER2 T798I and L755S Gatekeeper Mutations, Unlike Irreversible Inhibitors

Acquired resistance to lapatinib is frequently mediated by secondary mutations in the HER2 kinase domain, most notably T798I (gatekeeper) and L755S [1]. Engineered cell models expressing HER2 T798I exhibit marked resistance to lapatinib, with significantly reduced inhibition of HER2 autophosphorylation [2]. In contrast, the irreversible EGFR/HER2 inhibitor PD168393 retains potent inhibitory activity against HER2 T798I mutants, demonstrating that covalent binding can overcome this resistance mechanism [3]. This differential susceptibility is a direct consequence of the reversible binding mode of lapatinib, which is more readily displaced by mutations that alter the ATP-binding pocket conformation.

Kinase Inhibitor Resistance HER2 Gatekeeper Mutation T798I Mutation L755S Mutation Acquired Resistance

In Vitro Antiproliferative Potency: Lapatinib is Less Potent than Neratinib and Tucatinib in HER2-Amplified Breast Cancer Cell Lines

A comparative analysis of HER2-targeted TKIs across a panel of 22 EGFR- and HER2-altered cancer cell lines revealed a consistent potency hierarchy: neratinib exhibited the greatest antiproliferative activity, followed by tucatinib, and then lapatinib [1]. In HER2-amplified breast cancer models specifically, neratinib was the most potent, with median IC50 values substantially lower than those of lapatinib [2]. This potency ranking is further corroborated by cell-free kinase assays reporting HER2 IC50 values of 5.6-6.9 nM for neratinib and tucatinib, compared to 9-109 nM for lapatinib depending on assay conditions [3].

Cell Viability Assay HER2-Amplified Breast Cancer IC50 Comparison Neratinib Tucatinib

Recommended Research and Procurement Scenarios for Lapatinib (CAS 1210608-87-9) Based on Differential Evidence


Washout and Signaling Reactivation Studies in HER2-Positive Cell Lines

Given its reversible binding mechanism (HER2 IC50 = 9 nM; EGFR IC50 = 10.8 nM), lapatinib is the ideal tool compound for experiments requiring temporal control over HER2/EGFR signaling inhibition [1]. Unlike irreversible inhibitors (e.g., neratinib, afatinib) which permanently inactivate the kinase, lapatinib can be washed out to study the kinetics of pathway reactivation, feedback signaling, and adaptive responses. Procurement of lapatinib is recommended for laboratories conducting phospho-proteomic time-course experiments or investigating the dynamics of HER2 signaling networks [2].

Acquired Resistance Modeling: Validating HER2 Gatekeeper Mutations (T798I, L755S)

Lapatinib serves as a critical tool for establishing and validating models of acquired resistance driven by HER2 kinase domain mutations, specifically T798I and L755S [3]. Its well-documented loss of efficacy against these mutants provides a robust negative control for screening next-generation irreversible inhibitors designed to overcome gatekeeper mutation resistance. Research groups developing novel covalent HER2 inhibitors should include lapatinib as a benchmark comparator to demonstrate improved mutant targeting [4].

Comparative Efficacy Benchmarking in HER2-Positive Breast Cancer Xenograft Models

Lapatinib remains a standard-of-care comparator in preclinical in vivo studies of novel HER2-targeted agents. The Phase III NALA trial data (L+C vs. N+C, HR 0.76 for PFS) provides a clinical efficacy benchmark that can be correlated with xenograft tumor growth inhibition (TGI) to validate the translational relevance of preclinical models [5]. Procurement for use in PDX or cell line-derived xenograft studies of HER2+ breast cancer, particularly in combination with capecitabine or trastuzumab, allows for direct comparison to established clinical outcomes [6].

Investigating EGFR-Dependent Signaling in HER2-Low or Triple-Negative Breast Cancer

Beyond HER2-amplified disease, lapatinib's potent inhibition of EGFR (IC50 = 10.8 nM) makes it a useful tool for probing EGFR-driven signaling in breast cancer subtypes where HER2 is not the primary driver [7]. Recent evidence indicates lapatinib also inhibits CIP2A/PP2A/p-Akt signaling in triple-negative breast cancer (TNBC) cells, expanding its utility beyond HER2-positive models [8]. Researchers investigating EGFR-HER2 crosstalk or compensatory signaling in HER2-low tumors will find lapatinib more suitable than highly HER2-selective agents like tucatinib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.